2-(1H-1,2,3-Benzotriazol-1-yl)-1-cyclohexyl-2-phenoxyethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,2,3-Benzotriazol-1-yl)-1-cyclohexyl-2-phenoxyethan-1-ol is a complex organic compound that features a benzotriazole moiety, a cyclohexyl group, and a phenoxyethanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-1-cyclohexyl-2-phenoxyethan-1-ol typically involves the reaction of benzotriazole with cyclohexyl and phenoxyethanol derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-Benzotriazol-1-yl)-1-cyclohexyl-2-phenoxyethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of benzotriazole derivatives .
Scientific Research Applications
2-(1H-1,2,3-Benzotriazol-1-yl)-1-cyclohexyl-2-phenoxyethan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)-1-cyclohexyl-2-phenoxyethan-1-ol involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,3-Benzotriazol-1-yl)-N’-(2,3-dimethoxybenzylidene)acetohydrazide
- 2-(1H-1,2,3-Benzotriazol-1-yl)-N’-(4-propoxybenzylidene)acetohydrazide
- 2-(1H-1,2,3-Benzotriazol-1-yl)-N’-(3,4,5-trimethoxybenzylidene)acetohydrazide
Uniqueness
2-(1H-1,2,3-Benzotriazol-1-yl)-1-cyclohexyl-2-phenoxyethan-1-ol is unique due to its combination of a benzotriazole moiety with a cyclohexyl and phenoxyethanol structure.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-1-cyclohexyl-2-phenoxyethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-19(15-9-3-1-4-10-15)20(25-16-11-5-2-6-12-16)23-18-14-8-7-13-17(18)21-22-23/h2,5-8,11-15,19-20,24H,1,3-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGHNBOOPKLJSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(N2C3=CC=CC=C3N=N2)OC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.